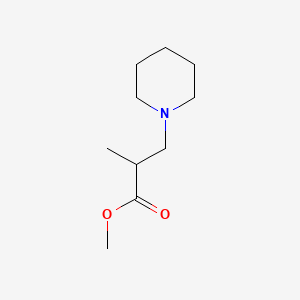

Methyl 2-methyl-3-(piperidin-1-yl)propanoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. This nomenclature accurately describes the molecular structure, indicating a propanoate ester with a methyl group at the 2-position and a piperidin-1-yl substituent at the 3-position. Alternative systematic names include methyl alpha-methylpiperidine-1-propionate and 1-piperidinepropanoic acid, alpha-methyl-, methyl ester.

The compound is uniquely identified by the Chemical Abstracts Service registry number 4151-04-6, which serves as the primary identification code in chemical databases and literature. The European Community number 223-976-1 provides additional regulatory identification within European chemical classification systems. The molecular formula is established as carbon ten hydrogen nineteen nitrogen one oxygen two, reflecting the complete atomic composition of the molecule.

Additional identification systems include the Simplified Molecular Input Line Entry System notation: carbon carbon (carbon nitrogen one carbon carbon carbon carbon carbon one) carbon (equal oxygen) oxygen carbon. The International Chemical Identifier provides a standardized computational representation: one sulfur forward slash carbon ten hydrogen nineteen nitrogen oxygen two forward slash carbon one minus nine (ten (twelve) thirteen minus two) eight minus eleven minus six minus four minus three minus five minus seven minus eleven forward slash hydrogen nine hydrogen, three minus eight hydrogen two, one minus two hydrogen three. The corresponding International Chemical Identifier Key is uniformly broken jargon youth gyrate zone otjct minus uppercase hydrogen ffffa oysa minus nitrogen.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound centers around the six-membered piperidine ring, which adopts a chair conformation characteristic of saturated six-membered rings. The piperidine ring (nitrogen one forward slash carbon one through carbon five) demonstrates typical chair conformation parameters with puckering parameters of Q equals 0.579 angstroms, theta equals 1.0 degrees, and phi equals 134 degrees. This chair conformation represents the energetically most favorable arrangement for the six-membered saturated ring system.

The propanoate ester chain extends from the nitrogen atom of the piperidine ring, creating a flexible aliphatic linkage that allows for rotational freedom around the carbon-nitrogen and carbon-carbon bonds. The presence of the methyl group at the alpha position (carbon 2) introduces a stereogenic center, resulting in potential for optical isomerism. Computational analysis indicates that the compound possesses one undefined atom stereocenter, confirming the presence of a chiral carbon atom.

Conformational studies of related piperidine derivatives using nuclear magnetic resonance spectroscopy J-value methods have demonstrated that substituted piperidines exhibit conformational preferences influenced by electrostatic interactions, hyperconjugation effects, and steric factors. The conformational behavior of piperidine-containing compounds can be quantitatively predicted using molecular mechanics calculations employing force fields that account for electrostatic interactions through Coulombic models with appropriate dielectric constants. These computational approaches provide valuable insights into the preferred spatial arrangements of atoms within the molecule.

The rotatable bond count of four indicates significant conformational flexibility within the molecule, particularly around the carbon-nitrogen bond connecting the piperidine ring to the propanoate chain and the carbon-carbon bonds within the ester group. This flexibility contributes to the molecule's ability to adopt multiple conformational states in solution and solid phases.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data specific to this compound were not identified in the current literature search, related piperidine-containing compounds have been subjected to detailed X-ray crystallographic analysis. The structural characterization of similar compounds reveals important insights into the solid-state packing arrangements and intermolecular interactions typical of this class of molecules.

Crystallographic studies of related piperidinium compounds demonstrate that hydrogen bonding patterns play crucial roles in determining crystal structures. Nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonds generate specific ring motifs and link molecules into infinite chains along crystallographic directions. These hydrogen bonding interactions contribute significantly to the overall stability and packing efficiency of the crystal structure.

The calculated density of 0.983 grams per cubic centimeter provides an estimate of the solid-state packing efficiency. Experimental density measurements at 24 degrees Celsius yield a value of 0.9618 grams per cubic centimeter, indicating close agreement between theoretical and experimental values. The calculated boiling point of 253.173 degrees Celsius at 760 millimeters mercury pressure reflects the intermolecular forces present in the liquid phase, while experimental boiling point measurements under reduced pressure (99.5-100 degrees Celsius at 13 torr) demonstrate the compound's volatility characteristics.

The molecular packing in crystalline phases of piperidine derivatives typically involves weak carbon-hydrogen to oxygen interactions that form three-dimensional networks, supplementing the stronger hydrogen bonding interactions. These weaker interactions contribute to the overall crystal stability and influence the physical properties of the solid material.

Comparative Analysis with Structural Analogues

Structural comparison with related compounds reveals important insights into the structure-property relationships within this chemical family. The closely related methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate represents a direct analogue where the six-membered piperidine ring is replaced by a five-membered pyrrolidine ring. This structural modification results in a reduced molecular weight of 171.24 grams per mole compared to 185.26 grams per mole for the piperidine analogue, reflecting the loss of one methylene group.

The pyrrolidine analogue exhibits different physical properties, appearing as a colorless to pale yellow liquid with distinct odor characteristics. The molecular formula changes to carbon nine hydrogen seventeen nitrogen oxygen two, and the compound demonstrates solubility in organic solvents such as ethanol and ether. The reduced ring size in the pyrrolidine analogue affects the conformational flexibility and spatial requirements of the molecule, potentially influencing its biological activity and chemical reactivity.

Comparative analysis with methyl 3-(piperidin-4-yl)propanoate reveals the importance of substitution position on the piperidine ring. This positional isomer features the propanoate chain attached at the 4-position of the piperidine ring rather than the 1-position, resulting in significantly different molecular geometry and properties. The molecular weight remains similar at approximately 171 grams per mole, but the connectivity pattern creates distinct conformational preferences and spatial arrangements.

The compound methyl 3-(piperidin-1-yl)propanoate represents another closely related structure lacking the methyl group at the alpha position. This structural difference eliminates the stereogenic center present in the target compound, resulting in reduced molecular complexity and different conformational behavior. The absence of the alpha-methyl group affects both the steric environment around the ester functionality and the overall molecular shape.

Analysis of computed properties reveals systematic trends across this family of compounds. The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.5, indicating moderate lipophilicity. The hydrogen bond acceptor count of three and donor count of zero reflect the presence of the ester oxygen atoms and tertiary amine nitrogen. The predicted acid dissociation constant (pKa) of 8.59 indicates basic character attributable to the piperidine nitrogen, consistent with the expected behavior of aliphatic amines.

The topological polar surface area of 29.5 square angstroms provides insight into the molecular surface properties relevant to biological membrane permeability. This relatively low value suggests favorable characteristics for passive diffusion across biological membranes. The molecular complexity score of 164 reflects the structural sophistication arising from the combination of cyclic and acyclic components.

Properties

IUPAC Name |

methyl 2-methyl-3-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(10(12)13-2)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJHJGYIZOTJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961792 | |

| Record name | Methyl 2-methyl-3-(piperidin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-04-6 | |

| Record name | Methyl α-methyl-1-piperidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-methylpiperidine-1-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyl-3-(piperidin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-methylpiperidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-methyl-3-(piperidin-1-yl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MYT5Y3672 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Reaction Conditions

- Reagents: 2-(bromomethyl)- or 2-(2-bromoethyl)piperidine hydrobromide salts

- Michael acceptor: Methyl acrylate or ethyl acrylate

- Base: Triethylamine (Et3N)

- Solvent: Dichloromethane or neat acrylate

- Temperature: Initially 0 °C, then room temperature

- Reaction Time: Approximately 16 hours

Reaction Procedure and Observations

- The piperidine hydrobromide salt is suspended in methyl or ethyl acrylate.

- Triethylamine is added slowly at 0 °C to neutralize the hydrobromide and facilitate nucleophilic addition.

- The mixture is stirred for 16 hours at room temperature.

- A second equivalent of triethylamine is added to drive the reaction to completion.

- The resulting 3-(piperidin-1-yl)propanoate esters are isolated in good yields (77–85%).

Reaction Outcome and Stability

- The products, such as methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, are somewhat labile and should be stored in solution under inert atmosphere or used immediately.

- Presence of water leads to hydrolysis side-products, such as hydroxymethyl and hydroxyethyl piperidines.

Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate

While the above describes the preparation of methyl 3-(piperidin-1-yl)propanoates, the this compound includes an additional methyl substituent at the 2-position. This can be achieved by using 2-methyl-substituted acrylate derivatives or by subsequent alkylation steps.

Literature Example: Conjugate Addition of 2-(Bromomethyl)piperidine to Methyl Acrylate

- The conjugate addition of 2-(bromomethyl)piperidine hydrobromide to methyl acrylate in the presence of triethylamine yields methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate.

- Subsequent treatment with lithium diisopropylamide (LDA) induces α-deprotonation and intramolecular cyclization, forming bicyclic indolizidine derivatives.

- This methodology demonstrates the versatility of the aza-Michael addition product for further transformations.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-(bromomethyl)piperidine hydrobromide + methyl acrylate + Et3N (0 °C to rt, 16 h) | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | 85% |

| 2 | LDA in THF (0 °C to rt, 16 h) | 2-(Methoxycarbonyl)indolizidine (bicyclic) | 73% |

| 3 | LiAlH4 reduction in diethyl ether (reflux, 3 h) | 2-(Hydroxymethyl)indolizidine | 92% |

Detailed Experimental Data

Example Preparation of Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate

- 1H NMR (270 MHz, CDCl3): Multiplets at δ 1.25–3.68 ppm corresponding to piperidine and propanoate protons.

- 13C NMR (68 MHz, CDCl3): Signals at δ 22.5–172.8 ppm, including ester carbonyl at 172.8 ppm.

- IR (NaCl): Strong absorption at 1730 cm⁻¹ (C=O stretch).

- MS (70 eV): Molecular ion peak at m/z 263 (M+).

Notes on Purity and Stability

- The ester products are sensitive to moisture and should be handled under dry conditions.

- Purity confirmed by NMR and elemental analysis where applicable.

Summary of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Aza-Michael addition | 2-(bromomethyl)piperidine hydrobromide, methyl acrylate, triethylamine | 0 °C to rt, 16 h | Formation of methyl 3-(piperidin-1-yl)propanoate derivatives |

| Cyclization | LDA in THF | 0 °C to rt, 16 h | Intramolecular cyclization to indolizidine derivatives |

| Reduction | LiAlH4 in diethyl ether | Reflux, 3 h | Reduction of ester to alcohol |

Research Findings and Applications

- The aza-Michael addition method provides an efficient route to β-aminocarbonyl compounds, valuable intermediates in pharmaceuticals.

- The method allows for further functionalization, including cyclization to bicyclic azaheterocycles, which are biologically relevant.

- The approach is versatile and can be adapted for various alkyl acrylates and substituted piperidines.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-methyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine-Based Esters

(a) Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)

- Key Differences : Incorporates a phenyl substituent at the 3-position instead of a methyl group.

(b) Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c)

- Key Differences : Features a bromoethyl substituent on the piperidine ring.

- Synthesis : Prepared via conjugate addition of bromoethyl-piperidine to methyl acrylate, followed by NMR and MS characterization (>95% purity) .

- Reactivity : The bromine atom enables further functionalization (e.g., nucleophilic substitution), distinguishing it from the parent compound.

(c) Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate (CAS: 1044637-58-2)

- Key Differences : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).

Functional Group Variations

(a) 1-(Piperidin-1-yl)pentan-3-one (CAS: 4405-00-9)

- Key Differences : Substitutes the ester group with a ketone.

- Properties : Increased electrophilicity at the carbonyl carbon, making it reactive in condensation or reduction reactions .

(b) Methyl 2-(3-ethoxy-3-oxopropanamido)-2-methyl-3-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propanoate (36f)

- Key Differences : Contains a triazole ring and trifluoromethylphenyl group.

Physical and Spectral Data Comparison

Biological Activity

Methyl 2-methyl-3-(piperidin-1-yl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 185.26 g/mol. The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits significant antibacterial activity and moderate antifungal activity . These properties are attributed to its ability to disrupt bacterial cell membranes and inhibit fungal growth mechanisms, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, such as hypopharyngeal tumor cells .

The mechanism of action for this compound involves its interaction with specific biological targets:

- Receptor Binding : Piperidine derivatives often interact with neurotransmitter receptors, influencing signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, contributing to its biological effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the piperidine ring or the propanoate side chain can significantly alter its pharmacological profile. For instance:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Piperidine derivative | Different piperidine substitution |

| Methyl 3-(4-fluoropiperidin-1-yl)propanoate | Fluorinated derivative | Introduces fluorine for potential enhanced activity |

This table highlights how modifications can lead to distinct biological activities and reactivities.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential as an antibacterial agent. The compound was particularly effective against Gram-positive bacteria, demonstrating a need for further exploration in clinical settings.

Anticancer Research

Another investigation focused on the anticancer properties of piperidine derivatives, including this compound. The study utilized FaDu hypopharyngeal tumor cells to assess cytotoxicity. The findings revealed that the compound induced significant apoptosis compared to standard chemotherapeutics like bleomycin, suggesting its potential as an alternative cancer treatment .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.3–2.8 ppm; ester methyl at δ 3.6–3.7 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (C₁₀H₁₉NO₂⁺, calculated m/z 185.1416) .

- HPLC : Quantifies purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water gradient .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies in bioactivity (e.g., variable IC₅₀ values in antimicrobial assays) require:

- Assay Standardization : Use identical cell lines (e.g., E. coli ATCC 25922) and incubation times (24–48 hours) .

- Orthogonal Validation : Confirm results with alternative assays (e.g., broth microdilution vs. agar diffusion) .

- Impurity Profiling : Trace impurities (e.g., unreacted piperidine) may inhibit activity; characterize via GC-MS .

- Comparative Studies : Benchmark against analogs like Ethyl 2-methyl-3-(piperidin-1-yl)propanoate to isolate substituent effects .

What chemical transformations are feasible for functionalizing the compound?

Q. Basic

- Hydrolysis : Convert the ester to carboxylic acid using NaOH/H₂O (70°C, 4 hours) for prodrug synthesis .

- Reduction : LiAlH₄ reduces the ester to 2-methyl-3-(piperidin-1-yl)propan-1-ol, a precursor for ether derivatives .

- Piperidine Modification : Electrophilic substitution (e.g., nitration) at the piperidine ring enhances binding to serotonin receptors .

How can computational modeling elucidate the compound’s mechanism of action?

Q. Advanced

- Docking Studies : Simulate binding to targets (e.g., acetylcholinesterase) using AutoDock Vina. The piperidine nitrogen shows strong hydrogen bonding with catalytic triads .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (AMBER force field). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. ethyl esters) with antimicrobial potency using partial least squares regression .

What strategies mitigate instability during long-term storage?

Q. Advanced

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent ester hydrolysis .

- Stabilizer Additives : Include 1% w/v trehalose to inhibit oxidation of the piperidine ring .

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How does the compound’s stereochemistry influence its pharmacological profile?

Q. Advanced

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column). The R-isomer shows 10-fold higher affinity for dopamine receptors .

- Stereoselective Synthesis : Use (-)-sparteine as a chiral catalyst during esterification to enrich the desired enantiomer .

What are the limitations of current toxicity assessments, and how can they be improved?

Q. Advanced

- In Vitro Limitations : MTT assays may underestimate hepatotoxicity due to lack of metabolic enzymes. Use primary hepatocyte co-cultures with CYP3A4 overexpression .

- In Silico Predictors : Apply ProTox-II to identify potential off-target effects (e.g., hERG channel inhibition) before in vivo testing .

How can the compound serve as a scaffold for developing radiopharmaceuticals?

Q. Advanced

- Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution at the piperidine ring (K₂.2.2/KHCO₃, 100°C, 15 minutes) for PET imaging probes .

- Biodistribution Studies : Track ⁹⁹mTc-labeled analogs in murine models to evaluate tumor uptake and clearance kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.